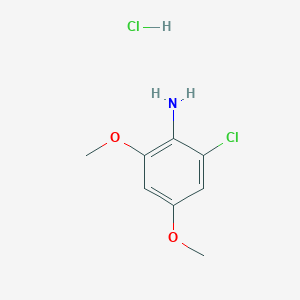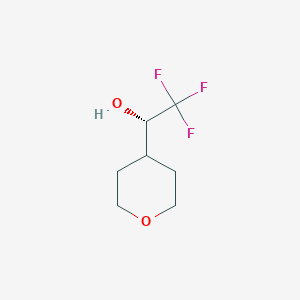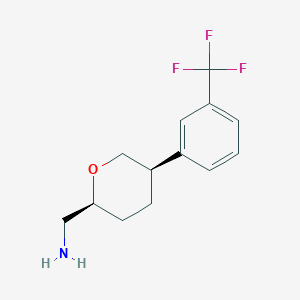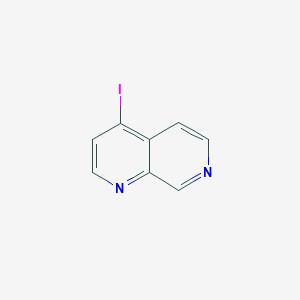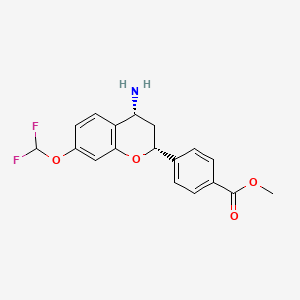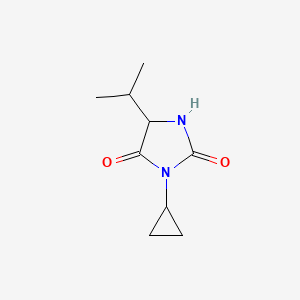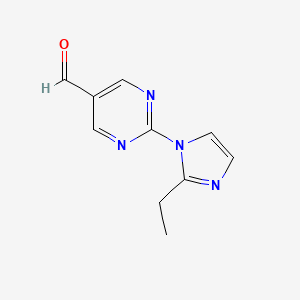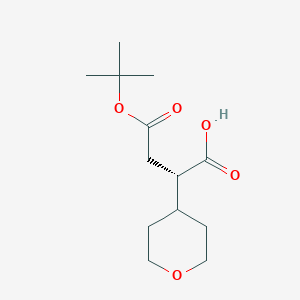
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group, a ketone functional group, and a tetrahydropyran ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction.
Oxidation to Form the Ketone: The ketone functional group is introduced through an oxidation reaction, often using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while substitution reactions can introduce a variety of functional groups in place of the tert-butoxy group.
科学研究应用
(S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
相似化合物的比较
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid: The enantiomer of the compound with the ® configuration.
4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
The (S) configuration of (S)-4-(tert-Butoxy)-4-oxo-2-(tetrahydro-2H-pyran-4-yl)butanoic acid imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its ® enantiomer and the racemic mixture.
属性
分子式 |
C13H22O5 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
(2S)-4-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O5/c1-13(2,3)18-11(14)8-10(12(15)16)9-4-6-17-7-5-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI 键 |
GLHFVWZWIHZOLB-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C1CCOCC1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)CC(C1CCOCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
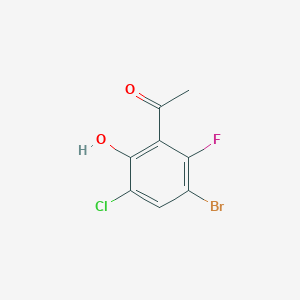
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)

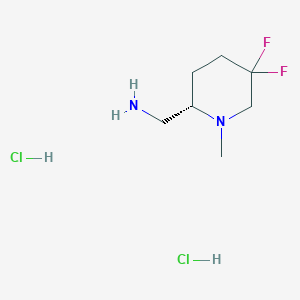
![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
